N-(prop-2-yn-1-yl)formamide
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Overview
Description
N-Formylpropargylamine is an organic compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formylpropargylamine can be synthesized through several methods. One common approach involves the N-formylation of propargylamine using formylating agents such as formic acid or formic anhydride. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of N-(prop-2-yn-1-yl)formamide may involve continuous flow processes to ensure consistent quality and high yield. Catalysts such as metal oxides or nanocatalysts are often employed to facilitate the reaction under eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions: N-Formylpropargylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: N-Formylpropargylamine can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are commonly employed.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Formylpropargylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain. This action is beneficial in the treatment of neurodegenerative disorders . The compound’s formyl group plays a crucial role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Propargylamine: A simpler analog without the formyl group.
N-Methylpropargylamine: Contains a methyl group instead of a formyl group.
N-Phenylpropargylamine: Features a phenyl group attached to the nitrogen atom.
Uniqueness: N-Formylpropargylamine stands out due to its formyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C4H5NO |
---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
N-prop-2-ynylformamide |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6) |
InChI Key |
MTEWKKSTWKALQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC=O |
Origin of Product |
United States |
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